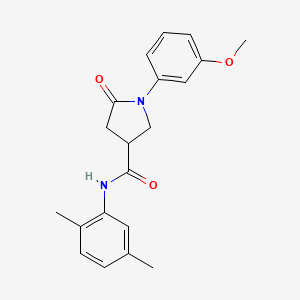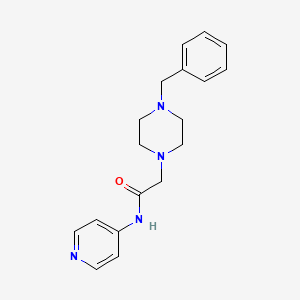![molecular formula C18H18Cl2N2O2 B4425943 N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4425943.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-chlorophenyl)acetamide
Overview
Description
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-chlorophenyl)acetamide, commonly known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression has been linked to various types of cancer. MLN8054 has been extensively studied for its potential as a cancer therapy drug due to its ability to inhibit Aurora A kinase and disrupt cell division. In
Mechanism of Action
MLN8054 works by inhibiting Aurora A kinase, a protein that is crucial for cell division. Aurora A kinase plays a critical role in the formation and function of the mitotic spindle, which is responsible for segregating chromosomes during cell division. MLN8054 disrupts the formation of the mitotic spindle, leading to cell death.
Biochemical and Physiological Effects
MLN8054 has been shown to have potent anticancer activity in vitro and in vivo. It has been tested in various cancer cell lines, including breast, lung, colon, and prostate cancer, and has shown promising results in reducing cell viability and inducing cell death. MLN8054 has also been tested in preclinical animal models and has shown efficacy in reducing tumor growth and improving survival rates.
Advantages and Limitations for Lab Experiments
One of the advantages of using MLN8054 in lab experiments is its potency and specificity for Aurora A kinase. MLN8054 has been shown to have a high affinity for Aurora A kinase and is selective for this protein, making it an ideal tool for studying the role of Aurora A kinase in cell division and cancer. However, one of the limitations of using MLN8054 is its potential off-target effects. MLN8054 has been shown to inhibit other kinases, such as Aurora B kinase, at higher concentrations, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the research on MLN8054. One of the directions is to investigate the potential of MLN8054 as a cancer therapy drug in clinical trials. MLN8054 has shown promising results in preclinical animal models, and further studies are needed to evaluate its safety and efficacy in humans. Another direction is to explore the potential of MLN8054 in combination with other anticancer drugs. Combining MLN8054 with other drugs that target different pathways may enhance its anticancer activity and reduce the likelihood of drug resistance. Finally, future studies could focus on identifying biomarkers that predict the response to MLN8054 treatment. Identifying biomarkers may help to identify patients who are most likely to benefit from MLN8054 treatment and improve the overall efficacy of the drug.
Scientific Research Applications
MLN8054 has been extensively studied for its potential as a cancer therapy drug. It has been shown to inhibit Aurora A kinase and disrupt cell division, leading to cell death in various cancer cell lines. MLN8054 has also been tested in preclinical animal models and has shown promising results in reducing tumor growth and improving survival rates.
properties
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-14-6-4-13(5-7-14)12-17(23)21-16-3-1-2-15(20)18(16)22-8-10-24-11-9-22/h1-7H,8-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKIPDGFYZLLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1-adamantyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4425862.png)
![6-(2-furyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425877.png)
![1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4425883.png)


![6-methyl-8-(4-morpholinylsulfonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4425916.png)

![2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4425927.png)

![(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)[4-(pyrimidin-2-yloxy)benzyl]amine](/img/structure/B4425947.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4425966.png)
![ethyl {4-[(cyclopropylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4425971.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4425974.png)
